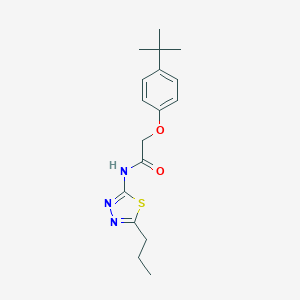![molecular formula C20H23NO4 B284659 Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate, also known as DM-PBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DM-PBA is a derivative of 4-aminobenzoic acid and has a molecular weight of 375.46 g/mol.
Scientific Research Applications
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been extensively studied for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been shown to exhibit anti-inflammatory and antioxidant properties, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In biochemistry, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been used as a probe to study the binding interactions of proteins and enzymes. In material science, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been used as a building block to synthesize various functional materials such as metal-organic frameworks and supramolecular polymers.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate is not fully understood. However, it is believed that Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate exerts its effects by modulating the activity of various enzymes and proteins. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a cellular defense mechanism against oxidative stress.
Biochemical and Physiological Effects:
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate inhibits the proliferation of cancer cells and induces apoptosis. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of inflammatory cytokines. In vivo studies have shown that Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate exhibits anti-inflammatory and antioxidant effects, which makes it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has several advantages for lab experiments. It is easy to synthesize and has a high purity. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate is also stable under various experimental conditions and can be easily modified to obtain derivatives with desired properties. However, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate also has a short half-life in vivo, which limits its potential applications in medicine.
Future Directions
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate has several potential future directions. In medicine, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can be further studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can also be modified to obtain derivatives with improved pharmacokinetic properties. In biochemistry, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can be used as a probe to study the binding interactions of proteins and enzymes. Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can also be used as a building block to synthesize various functional materials with desired properties. In material science, Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can be further studied for its potential applications in various fields such as catalysis and gas storage.
Synthesis Methods
Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate can be synthesized through a multistep process. The first step involves the reaction of 4-aminobenzoic acid with 2,4-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-(2,4-dimethylphenoxy)benzoic acid. The second step involves the reaction of the obtained product with butyryl chloride in the presence of a base such as triethylamine to form 4-(2,4-dimethylphenoxy)butanoyl chloride. The final step involves the reaction of the obtained product with methyl 3-aminobenzoate in the presence of a base such as potassium carbonate to form Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate.
properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 3-[4-(2,4-dimethylphenoxy)butanoylamino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-14-9-10-18(15(2)12-14)25-11-5-8-19(22)21-17-7-4-6-16(13-17)20(23)24-3/h4,6-7,9-10,12-13H,5,8,11H2,1-3H3,(H,21,22) |
InChI Key |
DATSJVRLMKMTPG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)








![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)

![3-[4-(difluoromethoxy)phenyl]-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284607.png)